2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

Catalog No.
S13182971
CAS No.
107680-30-8
M.F
C24H20Cl2FN3O2
M. Wt
472.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluor...

CAS Number

107680-30-8

Product Name

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

IUPAC Name

(2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol

Molecular Formula

C24H20Cl2FN3O2

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1

InChI Key

ZGNSDERFLLYPCZ-ZEQRLZLVSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl

The compound 2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- is a complex organic molecule characterized by its unique structure that includes multiple aromatic rings and a triazole moiety. This compound is a derivative of butanediol, specifically the (2S,3R) stereoisomer. It features two 4-chlorophenyl groups and one 4-fluorophenyl group attached to the butanediol backbone, along with a 1H-1,2,4-triazole substituent. The presence of these functional groups contributes to its potential biological activity and applications in various fields.

2,3-Butanediol can undergo several chemical transformations:

  • Dehydration: It can be dehydrated to yield butanone (methyl ethyl ketone):
    (CH3CHOH)2CH3C(O)CH2CH3+H2O(CH_3CHOH)_2\rightarrow CH_3C(O)CH_2CH_3+H_2O
  • Deoxydehydration: Under certain conditions, it can also undergo deoxydehydration to produce butene:
    (CH3CHOH)2+2H2C4H8+2H2O(CH_3CHOH)_2+2H_2\rightarrow C_4H_8+2H_2O

These reactions highlight the compound's versatility and potential for further chemical modifications.

The biological activity of 2,3-butanediol derivatives, including the specified compound, has been the subject of research due to their potential pharmacological properties. Compounds containing triazole rings are known for their antifungal and antibacterial activities. The presence of chlorophenyl and fluorophenyl groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for drug development. The exact biological mechanisms and efficacy would require further investigation through in vitro and in vivo studies.

Synthesis of 2,3-butanediol derivatives typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from Butanediol: The synthesis can begin with commercially available butanediol, followed by electrophilic aromatic substitution to introduce chlorophenyl and fluorophenyl groups.
  • Triazole Formation: The triazole moiety can be synthesized via cyclization reactions involving azides and alkynes or through condensation reactions with hydrazines.
  • Final Coupling Reactions: The final product can be obtained through coupling reactions that link the various functional groups together.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the desired stereoisomer.

The applications of 2,3-butanediol derivatives span several fields:

  • Pharmaceuticals: Due to their potential biological activity, these compounds may serve as lead compounds in drug discovery for treating infections or other diseases.
  • Agricultural Chemicals: Their structural characteristics may allow them to act as pesticides or herbicides.
  • Materials Science: The compound could be used in the development of polymers or other materials due to its functional groups that may facilitate cross-linking or polymerization processes.

Interaction studies for this compound would typically involve assessing its binding affinity and activity against various biological targets. These studies could include:

  • In vitro assays to evaluate antimicrobial activity against specific pathogens.
  • Molecular docking studies to predict binding interactions with target proteins based on its chemical structure.

Such studies are essential for understanding how the compound interacts at a molecular level and for guiding further development into therapeutic agents.

Several compounds share structural similarities with 2,3-butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, which include:

  • 1-(4-Chlorophenyl)-2-(4-fluorophenyl)butane-1,3-diol
  • 1-(4-Chlorophenyl)-2-(phenyl)butane-1,3-diol
  • 1-(4-Chlorophenyl)-2-(naphthalen-1-yl)butane-1,3-diol

Comparison Table

Compound NameStructure FeaturesUnique Characteristics
2,3-Butanediol DerivativeTwo chlorophenyl groupsEnhanced biological activity
1-(4-Chlorophenyl)-2-(phenyl)butane-1,3-diolOne chlorophenyl groupSimpler structure; less potent
1-(4-Chlorophenyl)-2-(naphthalen-1-yl)butane-1,3-diolNaphthalene ringIncreased stability; different pharmacokinetics

These comparisons illustrate how the unique combination of functional groups in the specified compound may provide distinct advantages in terms of biological activity and applications compared to its analogs.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

471.0916604 g/mol

Monoisotopic Mass

471.0916604 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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